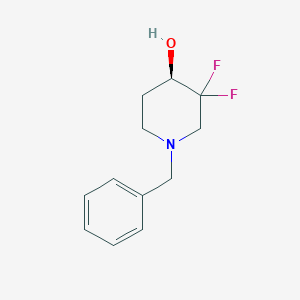

(R)-1-benzyl-3,3-difluoropiperidin-4-ol

Description

Significance of Nitrogen Heterocycles in Chemical Sciences

Nitrogen heterocycles, organic compounds containing a ring structure with at least one nitrogen atom, are of paramount importance in the chemical sciences. wisdomlib.orgnumberanalytics.com These structures are ubiquitous in nature, forming the core of many essential biomolecules, including nucleic acids, vitamins, and alkaloids. openmedicinalchemistryjournal.comijcaonline.org In medicinal chemistry, nitrogen heterocycles are a cornerstone of drug design, with over half of all FDA-approved small-molecule drugs featuring a nitrogen-containing heterocyclic ring. openmedicinalchemistryjournal.commsesupplies.com Their prevalence stems from their diverse chemical reactivity and their ability to engage in various biological interactions, making them crucial building blocks for pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comopenmedicinalchemistryjournal.com The versatility of nitrogen heterocycles allows for extensive structural modifications, enabling chemists to fine-tune the properties of molecules for specific applications. numberanalytics.com

Overview of Fluorinated Piperidine (B6355638) Derivatives as Core Research Targets

Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. When combined with fluorine, the resulting fluorinated piperidine derivatives become highly valuable research targets. acs.org The incorporation of fluorine into the piperidine ring can significantly alter its conformational preferences, basicity (pKa), and lipophilicity. acs.orgresearchgate.netresearchgate.net These changes can have a profound impact on a molecule's biological activity and pharmacokinetic properties. acs.org For instance, the introduction of fluorine can lead to a reduction in the pKa of the piperidine nitrogen, which can beneficially influence oral absorption of drug candidates. acs.org The development of synthetic methods to access a wide array of fluorinated piperidines is an active area of research, driven by the desire to explore the vast chemical space these compounds offer for the discovery of new drugs and agrochemicals. acs.orgnih.gov

Contextualization of (R)-1-benzyl-3,3-difluoropiperidin-4-ol within Advanced Chemical Discovery

This compound is a specific chiral molecule that embodies the strategic combination of a piperidine scaffold with geminal difluoro substitution. The benzyl (B1604629) group on the nitrogen atom is a common protecting group and can also influence the molecule's biological activity. The 3,3-difluoro substitution is particularly noteworthy as it introduces a significant electronic perturbation and can lock the conformation of the piperidine ring, potentially leading to higher binding affinity and selectivity for biological targets. The hydroxyl group at the 4-position provides a handle for further chemical modifications, allowing this compound to serve as a versatile building block in the synthesis of more complex molecules. The specific (R)-stereochemistry at the 4-position is crucial, as biological systems are often highly sensitive to the three-dimensional arrangement of atoms. This compound is therefore a valuable intermediate for the synthesis of enantiomerically pure, biologically active compounds.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Compound Properties Users can sort the table by clicking on the column headers.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₁₂H₁₅F₂NO | 227.25 |

| 1-Benzyl-3,3-difluoropiperidin-4-one | C₁₂H₁₃F₂NO | 225.23 |

| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C₁₀H₁₅F₂NO₃ | 235.23 |

| (R)-1-Benzylpiperidin-3-ol | C₁₂H₁₇NO | 191.27 |

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | C₁₃H₁₇N | 187.28 |

| 1-Benzyl-3,3-dimethylpiperidin-4-one | C₁₄H₁₉NO | 217.31 |

| 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | C₁₉H₂₀F₃NO | 335.36 |

| Benzyl 3-formylpiperidine-1-carboxylate | C₁₄H₁₇NO₃ | 247.29 |

| 1-Benzyl-3-(difluoromethylene)piperidine | C₁₃H₁₅F₂N | 223.26 |

Structure

3D Structure

Properties

Molecular Formula |

C12H15F2NO |

|---|---|

Molecular Weight |

227.25 g/mol |

IUPAC Name |

(4R)-1-benzyl-3,3-difluoropiperidin-4-ol |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1 |

InChI Key |

GQTXKSUYTZFNET-LLVKDONJSA-N |

Isomeric SMILES |

C1CN(CC([C@@H]1O)(F)F)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for R 1 Benzyl 3,3 Difluoropiperidin 4 Ol and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Piperidine (B6355638) Core Construction

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For (R)-1-benzyl-3,3-difluoropiperidin-4-ol, the primary strategic disconnections focus on the formation of the piperidine ring, the installation of the benzyl (B1604629) group, and the introduction of the fluorine atoms.

The most logical disconnections are the carbon-nitrogen bonds of the heterocyclic ring and the carbon-fluorine bonds. The benzyl group attached to the nitrogen is typically introduced in a late-stage functionalization step via N-alkylation of a piperidine precursor. This leads to a key intermediate: (R)-3,3-difluoropiperidin-4-ol.

Further disconnection of the C-F bonds points to a carbonyl precursor. The gem-difluoro group at the C-3 position is most commonly synthesized from a ketone at the same position. This suggests that a crucial intermediate in the synthesis would be a 1-benzyl-4-hydroxypiperidin-3-one or a protected version thereof. The stereochemistry at the C-4 hydroxyl group would need to be controlled during a reduction step.

The piperidine core itself can be disconnected through various strategies that break the ring into acyclic precursors. A common approach involves breaking one C-N bond and one C-C bond, often leading back to linear amino-aldehyde or amino-ketone precursors that can be cyclized. nih.gov Another powerful strategy is the Dieckmann condensation, which would disconnect the piperidine ring at the C-3/C-4 and C-5/C-6 positions, starting from a diester precursor. dtic.mil This latter approach is particularly well-suited for creating 4-piperidone (B1582916) scaffolds, which can be further functionalized. dtic.mil A potential retrosynthetic pathway is outlined below, highlighting key intermediates.

Retrosynthetic Pathway:

Target: this compound

Disconnect C-N bond (N-alkylation): Benzaldehyde + (R)-3,3-difluoropiperidin-4-ol

Disconnect C-F bonds (Deoxofluorination): 1-benzyl-4-hydroxypiperidin-3-one

Disconnect C-C bond (e.g., Dieckmann condensation): Acyclic amino diester precursor

This analysis provides a logical roadmap for the synthesis, breaking down a complex target into a series of more manageable chemical transformations.

Cyclization and Ring-Forming Reactions for Piperidine Scaffold Assembly

The assembly of the core piperidine scaffold is a foundational element in the synthesis of the target compound. This involves forming the heterocyclic ring from acyclic precursors, followed by the introduction of the N-benzyl group.

Approaches to Piperidine Ring Formation from Precursors

The formation of the piperidine ring can be accomplished through a variety of cyclization reactions. These methods are chosen based on the availability of starting materials and the desired substitution pattern on the resulting heterocycle.

Intramolecular Cyclization: One of the most common strategies involves the intramolecular cyclization of linear precursors. nih.gov For instance, the reductive amination of δ-aminoaldehydes or δ-aminoketones can directly yield the piperidine ring. Other variations include the intramolecular Michael addition, where an amine adds to an α,β-unsaturated carbonyl system within the same molecule. researchgate.net Electrophilic cyclization of N-tethered alkenes, often catalyzed by transition metals like palladium or gold, provides another route to substituted piperidines. nih.gov

Annulation Reactions: Intermolecular annulation processes build the ring from two or more components. The [4+2] cycloaddition, or Diels-Alder reaction, between an azadiene and an alkene is a powerful tool for constructing the piperidine skeleton. dtic.mil A classic and highly effective method for synthesizing 4-piperidones involves the addition of a primary amine to two molecules of an alkyl acrylate (B77674) derivative, followed by a Dieckmann condensation of the resulting diester. dtic.mil This is followed by hydrolysis and decarboxylation to yield the 4-piperidone core, a versatile intermediate for further modifications.

Electroreductive Cyclization: Modern electrochemical methods offer an alternative for synthesizing piperidine derivatives. Electroreductive cyclization of an imine with a terminal dihaloalkane, for example, can form the piperidine ring. researchgate.netnih.gov This method proceeds through the formation of a radical anion from the imine, which then undergoes nucleophilic attack and subsequent cyclization. nih.gov

Reductive Amination Strategies for N-Alkylation

Reductive amination is a highly efficient and widely used method for forming C-N bonds, making it ideal for the N-benzylation of the piperidine precursor. masterorganicchemistry.com This reaction avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

The process typically occurs in one pot and involves two key steps:

Imine/Iminium Ion Formation: The secondary amine of the piperidine ring reacts with an aldehyde (in this case, benzaldehyde) under acidic conditions to form an intermediate iminium ion.

Reduction: A reducing agent, present in the same reaction mixture, reduces the iminium ion to the corresponding tertiary amine. youtube.com

A key advantage of this method is the ability to use reducing agents that are selective for the iminium ion over the starting aldehyde.

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | A common and effective reducing agent, though it can also reduce the starting aldehyde. masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | A milder reducing agent that is particularly effective because it selectively reduces the protonated imine (iminium ion) much faster than it reduces the carbonyl group of the aldehyde. masterorganicchemistry.comyoutube.com The cyano group is electron-withdrawing, which tempers the reactivity of the borohydride. youtube.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Another mild and selective reagent, often favored for its less toxic nature compared to cyanoborohydride. It is particularly effective for reductive aminations. masterorganicchemistry.com |

This strategy provides a controlled and high-yielding route to N-benzyl protected piperidines, which are essential intermediates in the synthesis of the final target compound. justia.com

Regioselective and Geminal Difluorination Approaches

The introduction of the geminal difluoro group at the C-3 position is a critical and often challenging step in the synthesis. This transformation imparts unique electronic properties to the molecule. The primary methods for achieving this are deoxofluorination of a carbonyl precursor and, more recently, radical fluorination techniques.

Deoxofluorination Methods (e.g., DAST, Deoxo-Fluor)

Deoxofluorination is the most established method for converting a carbonyl group (ketone or aldehyde) into a gem-difluoromethylene group. thieme-connect.comorgsyn.org This reaction typically involves treating a ketone precursor, such as 1-benzyl-4-hydroxypiperidin-3-one, with a specialized fluorinating agent.

The most commonly used reagents for this transformation are diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). acs.orgresearchgate.net Although the precise mechanism can be complex, it is generally accepted that the reaction may be initiated by the addition of hydrogen fluoride (B91410) (HF), often present as an impurity or deliberately added, across the carbonyl to form a fluorohydrin intermediate. thieme-connect.comnih.gov This intermediate is then converted to the gem-difluoride by the fluorinating agent.

Comparison of Common Deoxofluorinating Reagents:

| Reagent | Structure | Advantages | Disadvantages |

| DAST (Diethylaminosulfur trifluoride) | (C₂H₅)₂NSF₃ | Widely used, commercially available. Effective for a broad range of substrates. researchgate.net | Thermally unstable and can decompose explosively, especially above 50-60°C. acs.orgnih.gov Reacts violently with water. acs.org |

| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable than DAST, with a higher decomposition onset temperature. orgsyn.orgacs.orgsigmaaldrich.com Often provides better yields and is considered a safer alternative. researchgate.net | More expensive than DAST. Still moisture-sensitive. sigmaaldrich.com |

| XtalFluor-E / XtalFluor-M | Crystalline Salts | Crystalline, easy to handle, and significantly more thermally stable than DAST or Deoxo-Fluor. thieme-connect.comacs.orgnih.gov Often show greater selectivity and produce fewer elimination byproducts. nih.govnih.gov | Require an external fluoride source (e.g., Et₃N·3HF) to promote the reaction with ketones. thieme-connect.comnih.gov |

The choice of reagent often depends on the scale of the reaction, safety considerations, and the specific substrate. For the synthesis of this compound, using a piperidin-3-one (B1582230) precursor, Deoxo-Fluor or an XtalFluor reagent would likely be preferred to minimize side reactions and ensure safety. orgsyn.orgnih.gov

Radical Fluorination Techniques

Radical fluorination represents a newer and rapidly developing area for the synthesis of organofluorine compounds. chemrxiv.org These methods offer alternative pathways that can sometimes overcome the limitations of traditional nucleophilic or electrophilic fluorination.

One approach is decarboxylative fluorination , where a carboxylic acid is converted into a radical intermediate that is then trapped by a fluorine source. For example, a multi-component reaction involving an α-sulfonyl carboxylic acid, an alkene, and an electrophilic fluorine source like Selectfluor can generate alkyl fluorides through a radical cascade. nih.gov

Another emerging strategy involves the use of reagents that can generate a fluorine radical (F•) . Silver(II) fluoride (AgF₂), for instance, has been shown to be a mild source of F• that can be used to fluorinate a variety of organic molecules under gentle conditions. chemrxiv.org

While direct geminal difluorination of a saturated C-H bond via a radical pathway is challenging, radical methods can be strategically employed in building the fluorinated core. For instance, radical addition to gem-difluoroalkenes is a fluorine-retentive strategy. nih.gov In this approach, a radical adds to the difluorinated carbon of a gem-difluoroalkene, generating a β,β-difluororadical that can be further functionalized. nih.gov This allows for the construction of complex molecules where the gem-difluoro unit is carried through from an earlier building block, rather than being installed at a late stage. This provides a powerful alternative for accessing analogues of the target compound.

Electrophilic and Nucleophilic Fluorination Strategies

The introduction of fluorine atoms into the piperidine ring is a critical step in the synthesis of this compound and its analogs. Both electrophilic and nucleophilic fluorination methods are employed, each with distinct advantages and applications.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and effective for this purpose due to their stability and safety. wikipedia.org N-Fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), are powerful electrophilic fluorinating agents. wikipedia.org The general mechanism, though still debated, is often considered to proceed via an SN2 pathway. wikipedia.org These reagents can be used to fluorinate pre-functionalized piperidine precursors. nih.gov For instance, the synthesis of fluorinated piperidines can be achieved through the electrophilic fluorination of appropriately substituted piperidine intermediates. nih.gov

Nucleophilic fluorination, conversely, utilizes a nucleophilic fluoride source to displace a leaving group. This strategy is particularly useful for the diastereoselective synthesis of substituted monofluorinated piperidines, although it often requires the synthesis of precursors with well-defined stereochemistry. nih.gov The choice between electrophilic and nucleophilic strategies often depends on the desired substitution pattern and the availability of starting materials. While both methods are valuable, the direct and general synthesis of fluorinated piperidines can be challenging, with common pathways offering limited access. nih.govacs.org

Stereoselective Synthesis of Chiral Piperidinols

Achieving the desired stereochemistry at the C4 hydroxyl group and maintaining the (R)-configuration is paramount in the synthesis of this compound. Various stereoselective strategies are employed to this end.

Asymmetric Catalysis

Asymmetric catalysis provides an efficient route to enantiomerically enriched piperidinols. Several catalytic systems have been developed for related structures:

Rhodium(III)-catalyzed Transfer Hydrogenation: Rhodium(III) complexes have been effectively used in the asymmetric transfer hydrogenation of ketones. nih.gov For instance, a Rh(III)-TsDPEN complex can catalyze the reduction of α-methoxy β-ketoesters to the corresponding syn α-methoxy β-hydroxyesters with high diastereoselectivity and enantioselectivity through a dynamic kinetic resolution process. nih.gov This type of catalysis can be performed in water, offering a greener alternative. nih.govliv.ac.uk Mechanochemical transfer hydrogenation using rhodium catalysts has also been developed, avoiding the need for high-pressure hydrogen gas. rsc.orgnih.gov

Palladium-catalyzed Hydrogenation: Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), are widely used for the hydrogenation of various functional groups. masterorganicchemistry.comnih.govyoutube.comyoutube.com This method can be applied to the reduction of fluoropyridines to yield fluorinated piperidines, often with high cis-selectivity. nih.govacs.org The reaction is robust and can tolerate various functional groups. nih.govacs.org Palladium-catalyzed reactions can also be used to construct the piperazine (B1678402) ring system, a related nitrogen heterocycle. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. nih.gov For example, a hybrid bio-organocatalytic cascade involving a transaminase can be used to synthesize 2-substituted piperidines. nih.gov

Chiral Precursor-Based Synthesis and Stereochemical Control

An alternative to asymmetric catalysis is the use of chiral starting materials to introduce the desired stereochemistry. This approach relies on the transfer of chirality from a readily available chiral molecule to the final product.

The synthesis of enantiopure piperidines can be achieved with complete chirality retention from chiral amines using an effective protecting group strategy. rsc.org Chiral oxazolopiperidone lactams, which are available in both enantiomeric forms, serve as versatile intermediates for the enantioselective synthesis of polysubstituted piperidines. researchgate.net Another approach utilizes carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, to achieve stereoselective synthesis of piperidine derivatives. researchgate.net The stereochemical outcome of these reactions is controlled by the chiral auxiliary, which can later be removed.

Diastereoselective Transformations in Fluorination and Reduction Steps

Controlling the diastereoselectivity during the fluorination and reduction steps is crucial for obtaining the desired this compound isomer.

The hydrogenation of fluoropyridines using heterogeneous palladium catalysts often proceeds with high cis-diastereoselectivity. nih.govacs.org This allows for the formation of all-cis-(multi)fluorinated piperidines. nih.gov The diastereoselectivity of dihydroxylation reactions on tetrahydropyridin-3-ols can be controlled by the choice of reagents. nih.gov For example, Upjohn and Donohoe conditions can provide complementary diastereoselectivity. nih.gov The reduction of planar chalcone-based pyridinium (B92312) salts using sodium borohydride can lead to the formation of bridged piperidines in a completely regio- and diastereoselective manner. rsc.org

Post-Synthetic Derivatization and Functionalization of the this compound Core

Once the core structure of this compound is synthesized, further modifications can be made to explore its structure-activity relationship.

Modifications at the Piperidine Nitrogen (N1-position)

The nitrogen atom at the N1-position of the piperidine ring is a common site for derivatization. The benzyl group in this compound can be removed and replaced with other substituents.

Deprotection of the N-benzyl group is a key transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for benzyl group removal. youtube.com Alternatively, nickel boride can be used for the chemoselective cleavage of benzyl esters, leaving other functional groups intact. organic-chemistry.org Once the nitrogen is deprotected, it can be re-functionalized with a variety of substituents to generate a library of analogs for further studies. nih.gov For instance, the free piperidine nitrogen can be readily derivatized to explore different functionalities. nih.gov

Functional Group Interconversions at the Hydroxyl Group (C4-position)

The secondary hydroxyl group at the C4 position of this compound is a versatile handle for various functional group interconversions. These transformations, including etherification, esterification, and oxidation, provide access to a range of derivatives with modified physicochemical and biological properties.

Etherification: The formation of ethers from the C4-hydroxyl group is a common strategy to introduce different alkyl or aryl substituents. For instance, the synthesis of 4-benzyloxy-3,3-difluoropiperidine has been reported, highlighting the feasibility of such modifications. This transformation is typically achieved under standard Williamson ether synthesis conditions, involving the deprotonation of the alcohol followed by reaction with an appropriate electrophile.

Esterification: The hydroxyl group can be readily converted into a variety of esters. This is often accomplished by reacting the alcohol with an acyl chloride or a carboxylic acid under activating conditions. These ester derivatives can serve as prodrugs or as intermediates for further synthetic manipulations.

Oxidation: Oxidation of the secondary alcohol at the C4 position provides direct access to the corresponding ketone, 1-benzyl-3,3-difluoropiperidin-4-one. This ketone is a key intermediate for the synthesis of other derivatives, such as amines via reductive amination. Standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed for this transformation.

The following table summarizes representative functional group interconversions at the C4-hydroxyl position.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Benzyl bromide, NaH | (R)-1-benzyl-4-(benzyloxy)-3,3-difluoropiperidine | Etherification |

| This compound | Acetyl chloride, Pyridine | (R)-1-benzyl-3,3-difluoropiperidin-4-yl acetate | Esterification |

| This compound | PCC, CH₂Cl₂ | 1-benzyl-3,3-difluoropiperidin-4-one | Oxidation |

Reactions at the Difluorinated Carbon Center (C3-position)

The gem-difluorinated C3 position of this compound is generally considered to be chemically robust. The carbon-fluorine bond is the strongest single bond in organic chemistry, making reactions that involve its cleavage challenging.

Currently, there is limited specific information in the surveyed scientific literature detailing reactions directly at the C3-difluorinated carbon center of this compound. The high stability of the C-F bond makes functionalization at this position non-trivial, and such transformations often require harsh reaction conditions or specialized catalytic systems that may not be compatible with the other functional groups present in the molecule.

General strategies for C-F bond activation in fluorinated aliphatic systems are an active area of research. These methods often involve transition-metal catalysis or the use of strong Lewis acids to facilitate the cleavage of the C-F bond. However, the application of these methods to complex molecules like this compound has not been extensively reported.

Future research may explore the potential for reactions such as:

Reductive defluorination: The removal of one or both fluorine atoms to generate monofluoro or non-fluorinated piperidines.

Elimination reactions: Under strongly basic conditions, elimination of HF could potentially lead to the formation of a double bond, although this is likely to be a difficult transformation.

Due to the lack of specific examples in the literature for the target compound, a data table for reactions at the C3-position cannot be provided at this time.

Advanced Characterization and Structural Analysis of R 1 Benzyl 3,3 Difluoropiperidin 4 Ol

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For (R)-1-benzyl-3,3-difluoropiperidin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. Key expected signals include those for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring. The chemical shifts and coupling constants of the piperidine ring protons would be particularly informative for deducing the ring's conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The geminal difluorination at the C3 position would significantly influence the chemical shift of this carbon, typically causing a shift to higher ppm values and exhibiting a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is crucial for characterizing fluorinated compounds. For a 3,3-difluoro-substituted piperidine, the two fluorine atoms are diastereotopic and would be expected to show distinct signals, likely as a pair of doublets due to geminal F-F coupling.

A representative, though hypothetical, dataset for the NMR analysis of this compound in CDCl₃ is presented below.

| ¹H NMR | Data | ¹³C NMR | Data | ¹⁹F NMR | Data |

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Multiplicity |

| 7.25-7.40 | m | 138.0 | s | -95.0 | d |

| 3.60 | s | 129.0 | d | -98.5 | d |

| 3.90 | m | 128.5 | d | ||

| 2.80-3.00 | m | 127.5 | d | ||

| 2.40-2.60 | m | 122.0 (t) | t | ||

| 1.80-2.00 | m | 70.0 (t) | t | ||

| 63.0 | t | ||||

| 55.0 (t) | t | ||||

| 48.0 (t) | t |

Note: This table is a hypothetical representation and is intended for illustrative purposes due to the absence of publicly available experimental data.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic portions (around 2800-3100 cm⁻¹), and C-F stretches (typically in the 1000-1200 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-C stretching vibrations of the aromatic ring and the symmetric C-F stretching modes would likely be prominent in the Raman spectrum.

A summary of expected vibrational frequencies is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch | 3300-3500 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C-F Stretch | 1000-1200 | IR, Raman |

| C-N Stretch | 1020-1250 | IR |

| C-O Stretch | 1000-1260 | IR |

Note: This table is based on typical functional group frequencies and is for illustrative purposes.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, a common fragmentation pathway would be the loss of the benzyl group, leading to a prominent peak corresponding to the piperidine ring fragment.

Conformational Analysis and Stereochemical Assessment

The biological activity and physical properties of cyclic molecules are often dictated by their three-dimensional shape and the spatial arrangement of their substituents.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the relative and absolute stereochemistry of the molecule. For this compound, an X-ray crystal structure would definitively establish the (R) configuration at the C4 stereocenter and reveal the preferred conformation of the piperidine ring in the solid state.

As of the latest available data, a crystal structure for this compound has not been reported in the publicly accessible literature.

Solution-State Conformational Preferences and Dynamics (e.g., Chair Conformations)

In solution, piperidine rings typically adopt a chair conformation to minimize steric strain. For a substituted piperidine like this compound, two chair conformers are possible, differing in the axial or equatorial orientation of the substituents. The conformational equilibrium is influenced by a variety of steric and stereoelectronic effects.

Studies on related 3-fluoropiperidines have shown a preference for the fluorine atom to occupy an axial position, a phenomenon attributed to stabilizing hyperconjugative interactions between the axial C-F bond and anti-periplanar C-H or C-C bonds. In the case of a 3,3-difluoro substitution, these effects, along with steric considerations of the benzyl and hydroxyl groups, would dictate the predominant chair conformation in solution. The analysis of coupling constants from ¹H NMR spectroscopy is a primary method for determining these conformational preferences.

Influence of Geminal Fluorine Atoms on Conformational Stability, pKa, and Hydrogen Bonding

Conformational Stability

The conformational behavior of piperidine rings is a well-studied area, with the chair conformation being the most stable. In substituted piperidines, substituents generally prefer the equatorial position to minimize steric strain. However, the introduction of fluorine, a small but highly electronegative atom, introduces complex stereoelectronic effects that can override simple steric considerations. nih.govresearchgate.net For fluorinated piperidines, there is often a notable preference for the fluorine atom to occupy an axial position, a phenomenon driven by several underlying forces. d-nb.infonih.gov

In the case of this compound, the piperidine ring is expected to adopt a chair conformation. The conformational equilibrium is influenced by the interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net Key interactions that stabilize an axial fluorine orientation include:

Charge-Dipole Interactions: In the protonated form (piperidinium ion), a strong stabilizing interaction can occur between the positive charge on the nitrogen and the negative end of the C-F bond dipole (C-F···N⁺). researchgate.netnih.gov

Hyperconjugation: Stabilizing anomeric-type interactions can occur, such as electron donation from an anti-periplanar C-H or C-C sigma bond into the low-lying antibonding orbital (σ*) of the axial C-F bond. d-nb.inforesearchgate.net

Computational and experimental studies on various fluorinated piperidines have quantified these preferences. The stability of the axial conformer often increases with solvent polarity, which can better stabilize the more polar axial conformation. d-nb.info The presence of two fluorine atoms at the C-3 position is expected to amplify these effects, further influencing the ring's conformational landscape.

| Compound | Condition | Favored Conformation | Key Stabilizing Interaction | Reference |

|---|---|---|---|---|

| 3-Fluoropiperidinium (HCl salt) | Aqueous solution | Axial-F | Charge-dipole (C-F···N⁺) & Hyperconjugation | researchgate.netresearchgate.net |

| N-TFA-3-fluoropiperidine | Chloroform | Axial-F | Hyperconjugation, Dipole minimization | researchgate.net |

| 4-Fluoropiperidinium (HCl salt) | Aqueous solution | Axial-F | Charge-dipole (C-F···N⁺) | d-nb.info |

| cis-3,5-Difluoropiperidinium (HCl salt) | Aqueous solution | Di-axial-F | Charge-dipole & Hyperconjugation | researchgate.net |

pKa

The basicity of the piperidine nitrogen is significantly reduced by the presence of the geminal difluoro group at the adjacent C-3 position. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is the primary cause of this pKa modulation. libretexts.orgu-tokyo.ac.jp The two fluorine atoms pull electron density away from the nitrogen atom through the carbon framework. This reduces the electron density of the nitrogen's lone pair, making it less available to accept a proton. yuntsg.com Consequently, the protonated form (the conjugate acid) is more acidic (lower pKa), and the amine itself is less basic.

| Compound | pKa | ΔpKa (vs. non-fluorinated) | Position of Fluorine | Reference |

|---|---|---|---|---|

| Piperidine | 11.2 | N/A | N/A | acs.org |

| Ethylamine | 10.8 | N/A | N/A | yuntsg.com |

| 2-Fluoroethylamine | 9.1 | -1.7 | β | yuntsg.com |

| 2,2-Difluoroethylamine | 7.5 | -3.3 | β | yuntsg.com |

| Pyrrolidine | 11.3 | N/A | N/A | nih.gov |

| Fluorinated Pyrrolidine Analogs | Varies | -1.1 to -3.3 | β or γ | nih.gov |

Hydrogen Bonding

The geminal difluoro substitution at C-3 has a dual influence on hydrogen bonding. It introduces the possibility of fluorine acting as a hydrogen bond acceptor while simultaneously modifying the hydrogen bond donating capacity of the adjacent C-4 hydroxyl group.

Fluorine as a Hydrogen Bond Acceptor: Although a covalently bound fluorine atom is generally considered a weak hydrogen bond acceptor, intramolecular hydrogen bonds (IMHBs) involving fluorine can form, particularly when a favorable geometry is possible. acs.orgnih.gov In this compound, an intramolecular O-H···F-C hydrogen bond can potentially form between the hydroxyl proton at C-4 and one of the fluorine atoms at C-3, creating a stable five-membered ring. The existence and strength of such an interaction depend on the conformational preference of the piperidine ring, which must place the hydroxyl and one of the fluorine atoms in proximity. nih.govsouthampton.ac.uk Theoretical studies estimate the energy of such intramolecular bonds to be around 3 kcal/mol. acs.org

| Interaction Type | Typical Binding Energy (kcal/mol) | Typical H···F Distance (Å) | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular O-H···F-C | ~5 | ~2.0 - 2.5 | Weaker than conventional O-H···O/N bonds. | acs.orgrsc.org |

| Intramolecular O-H···F-C (in flexible systems) | ~3 | ~2.0 | Highly dependent on molecular conformation and ring strain. | nih.govacs.org |

| Intramolecular O-H···F-C (in rigid systems) | Up to 6.6 Hz (1JOH···F coupling) | < 2.57 (sum of vdW radii) | Can significantly alter conformational preference and reduce intermolecular H-bond donation. | nih.govsouthampton.ac.uk |

Computational Chemistry and Molecular Modeling Studies of R 1 Benzyl 3,3 Difluoropiperidin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (R)-1-benzyl-3,3-difluoropiperidin-4-ol. By solving approximations of the Schrödinger equation, DFT can determine various molecular properties.

Detailed Research Findings: Theoretical investigations, often employing basis sets like B3LYP/6-31G(d,p), are used to optimize the molecular geometry and calculate key electronic parameters. researchgate.netepstem.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the benzyl (B1604629) ring and the oxygen and nitrogen atoms, indicating these are likely sites for electrophilic attack. Conversely, the LUMO indicates regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔEgap) is a crucial indicator of chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity. Furthermore, DFT calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for non-covalent interactions.

Table 1: Predicted Electronic Properties from Theoretical DFT Calculations

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Localized on benzyl ring, N, and O atoms | Indicates sites prone to oxidation or electrophilic attack. |

| LUMO Energy | Distributed across the piperidine (B6355638) ring and benzylic carbon | Indicates sites prone to reduction or nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Moderate to High | Suggests good kinetic stability of the molecule. |

| Dipole Moment | Significant, influenced by polar C-F and O-H bonds | Governs solubility and ability to engage in dipole-dipole interactions. |

| Electrostatic Potential | Negative potential near F, O, N; Positive potential near hydroxyl H | Predicts sites for hydrogen bonding and other intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and flexibility of this compound over time. These simulations model the atomic motions of the molecule, providing a dynamic picture of its behavior in different environments (e.g., in a vacuum or in a solvent).

Detailed Research Findings: For the piperidine ring, the primary conformations are the chair, boat, and twist-boat forms. The presence of the bulky benzyl group on the nitrogen and the gem-difluoro substitution at the C3 position significantly influences the conformational equilibrium. Studies on related 1,3-difluorinated systems show that the gauche effect between the fluorine atoms and adjacent substituents, as well as repulsive 1,3-parallel interactions (F···F), play a critical role in determining the most stable conformation. semanticscholar.org

MD simulations would likely show that the piperidine ring of this compound predominantly adopts a chair conformation. In this conformation, the large benzyl group would preferentially occupy the equatorial position to minimize steric hindrance. The orientation of the C4-hydroxyl group (axial vs. equatorial) would depend on a subtle balance of steric and electronic effects, including potential intramolecular hydrogen bonding with the fluorine atoms, which could stabilize an axial orientation under certain conditions. The flexibility of the benzyl group relative to the piperidine ring is another key aspect that can be quantified through MD simulations by analyzing dihedral angle distributions.

Table 2: Predicted Conformational Preferences from Molecular Dynamics

| Conformation | Key Feature | Predicted Stability | Rationale |

|---|---|---|---|

| Chair (Equatorial Benzyl) | N-benzyl group is in the equatorial position. | Most Stable | Minimizes A-strain and steric clashes. |

| Chair (Axial Benzyl) | N-benzyl group is in the axial position. | Less Stable | Significant steric hindrance with axial hydrogens. |

| Boat/Twist-Boat | Non-chair ring pucker. | High Energy Intermediates | Generally disfavored due to torsional strain and flagpole interactions. |

In Silico Prediction of Stereochemical Outcomes and Reaction Mechanisms

Computational methods are invaluable for predicting the stereochemical outcomes of synthetic reactions and for elucidating complex reaction mechanisms. For a chiral molecule like this compound, understanding its formation is key.

Detailed Research Findings: The synthesis of this molecule could start from a precursor such as 1-benzyl-3,3-difluoropiperidin-4-one. nih.gov The stereochemical outcome of the reduction of the ketone at C4 to the (R)-alcohol is of paramount importance. In silico models can be used to study this transformation. By calculating the transition state energies for the approach of a reducing agent (e.g., sodium borohydride) from either the re or si face of the carbonyl, chemists can predict which diastereomeric transition state is lower in energy, and thus which stereoisomer will be the major product.

Molecular Interaction Studies and Binding Affinity Predictions (pre-clinical, theoretical)

In the context of drug discovery, computational studies are vital for predicting how a molecule might interact with biological targets and for optimizing its structure to improve binding affinity and selectivity.

Ligand-protein docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a protein.

Detailed Research Findings: Given that similar piperidine structures exhibit activity as neurotransmitter modulators or antiparasitic agents, theoretical docking studies for this compound would be performed against a panel of relevant protein targets, such as G-protein coupled receptors (GPCRs), ion channels, or parasitic enzymes like pteridine (B1203161) reductase. nih.gov The docking process involves placing the 3D structure of the ligand into the active site of the target protein and calculating a "docking score," which estimates the binding free energy.

The results would identify which protein targets are most likely to bind the molecule and reveal the specific interactions responsible for binding. Key interactions would likely include hydrogen bonds from the hydroxyl group, π-π stacking from the benzyl ring, and potential halogen bonds or dipole interactions involving the fluorine atoms. The (R)-stereochemistry at C4 and the specific conformation of the piperidine ring would be critical in ensuring a complementary fit with the chiral environment of the protein's binding pocket.

Pharmacophore modeling and virtual screening are powerful tools used to identify new molecules with a desired biological activity based on an existing scaffold.

Detailed Research Findings: A pharmacophore model for this compound would be constructed by identifying its key chemical features essential for biological activity. nih.gov These features would include a hydrogen bond donor (the -OH group), a hydrogen bond acceptor (the nitrogen atom, and potentially the fluorine atoms), an aromatic group (the benzyl ring), and specific hydrophobic centers.

This three-dimensional arrangement of features defines a template that can be used to search large chemical databases (like ZINC or ChEMBL) in a process called virtual screening. nih.govnih.gov The screen would identify other molecules that match the pharmacophore but have different core structures. This allows for "scaffold hopping," where researchers can discover novel chemical series with potentially improved potency, selectivity, or pharmacokinetic properties, using the original molecule as a starting point for optimization. nih.gov

Table 3: Key Pharmacophoric Features of this compound for Virtual Screening

| Pharmacophoric Feature | Molecular Origin | Role in Binding |

|---|---|---|

| Aromatic Ring | Benzyl Group | π-π stacking, hydrophobic interactions. |

| Hydrogen Bond Donor | Hydroxyl Group (-OH) | Forms hydrogen bonds with acceptor groups on the protein. |

| Positive Ionizable/H-Bond Acceptor | Piperidine Nitrogen | Can be protonated to form ionic bonds or act as H-bond acceptor. |

| Hydrophobic Feature | Piperidine Ring | Van der Waals and hydrophobic interactions. |

| Halogen Bond Acceptor | Fluorine Atoms | Can participate in halogen bonding or dipole interactions. |

Applications and Research Utility in Medicinal Chemistry and Chemical Biology Pre Clinical/theoretical Focus

Role as a Core Scaffold for Designing Novel Chemical Entities

(R)-1-benzyl-3,3-difluoropiperidin-4-ol is highly valued as a core scaffold in drug design. The chiral piperidine (B6355638) motif is a prevalent feature in a vast number of pharmaceuticals, and its strategic modification is a key strategy in the development of new therapeutic agents. researchgate.net The structure of this compound offers multiple points for chemical diversification. The benzyl (B1604629) group on the nitrogen can be removed and replaced with a wide array of other substituents, and the hydroxyl group at the 4-position can be modified or used as a handle to introduce further complexity. This versatility allows medicinal chemists to systematically alter the compound's structure to optimize its interaction with biological targets.

The 3,3-difluoropiperidine (B1349930) core is particularly recognized as a valuable building block for creating new chemical entities with improved drug-like properties. For instance, related 4,4-difluoropiperidine (B1302736) scaffolds have been successfully employed to develop potent and selective antagonists for the Dopamine 4 receptor (D4R), highlighting the utility of this fluorinated core in generating novel molecules for neurological targets. nih.gov Its utility extends to serving as a foundational structure for libraries of compounds aimed at various biological targets, making it a key intermediate in the synthesis of more complex organic molecules for research purposes.

Structure-Activity Relationship (SAR) Investigations based on Molecular Design and Fluorine Incorporation

The this compound scaffold is an excellent platform for conducting detailed Structure-Activity Relationship (SAR) studies. SAR investigations are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. By systematically modifying the scaffold and assessing the resulting changes in potency or selectivity, researchers can develop a clear picture of the pharmacophore.

A notable example can be seen in the development of D4 receptor antagonists based on a closely related 4,4-difluoropiperidine scaffold. nih.govresearchgate.net In these studies, researchers synthesized a series of analogs by modifying the substituents on both the piperidine nitrogen and the ether linkage at the 3-position (analogous to the 4-ol position in the subject compound). The results provided critical insights into how molecular shape and electronics affect receptor binding. For example, replacing a fluoro-substituent on an aromatic ring with a chloro-substituent led to a discernible loss of binding affinity, demonstrating the sensitivity of the receptor to specific halogen substitutions. researchgate.net

Below is a representative data table, adapted from SAR studies on a related difluoropiperidine scaffold, illustrating how systematic modifications influence biological activity. nih.govresearchgate.net

| Compound ID | R1 Group (Aryl Ether) | R2 Group (Nitrogen Substituent) | D4R Binding Affinity (Ki, nM) |

| Analog 1 | 4-fluorophenyl | 4-fluorobenzyl | 53 |

| Analog 2 | 3-fluorophenyl | 4-fluorobenzyl | 13 |

| Analog 3 | 3-methylphenyl | 4-fluorobenzyl | 13 |

| Analog 4 | 4-chlorophenyl | 4-fluorobenzyl | 53 |

| Analog 5 | 3-fluorophenyl | Benzyl | 140 |

| This table is for illustrative purposes and is based on data for a related 4,4-difluoropiperidine ether scaffold to demonstrate the principles of SAR. |

These types of SAR studies are crucial for optimizing lead compounds, enhancing their potency, and improving their selectivity for the intended biological target. nih.govresearchgate.net

Strategic Incorporation of Fluorine for Modulating Lipophilicity, Metabolic Stability, and pKa in Design

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to fine-tune key physicochemical properties. The gem-difluoro group at the C-3 position of this compound is a deliberate design element that confers several advantages. nih.govnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing two fluorine atoms at the C-3 position effectively blocks this site from cytochrome P450-mediated oxidation, a common metabolic pathway for piperidine rings. This enhances the metabolic stability of the molecule, potentially leading to a longer biological half-life.

Lipophilicity (logP/logD): Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). nih.gov This property is critical for determining how a drug is absorbed, distributed, and able to penetrate biological membranes, including the blood-brain barrier. The gem-difluoro motif provides a predictable way to modulate this parameter.

pKa Modulation: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect. This effect lowers the pKa of the nearby piperidine nitrogen. A lower pKa means the nitrogen is less basic and less likely to be protonated at physiological pH (around 7.4). Reducing the positive charge can enhance a molecule's ability to cross cell membranes, thereby improving its absorption and distribution profile. nih.gov

| Physicochemical Property | Effect of 3,3-Difluoro Group | Rationale |

| Metabolic Stability | Increased | Blocks C-H oxidation at the C-3 position. |

| Lipophilicity | Increased | Fluorine substitution enhances the hydrophobic character of the molecule. nih.gov |

| pKa of Piperidine Nitrogen | Decreased | The strong electron-withdrawing nature of fluorine reduces the basicity of the amine. nih.gov |

Development of Molecular Probes and Tool Compounds for Biochemical Research (e.g., ¹⁹F NMR probes)

The presence of fluorine makes this compound an ideal precursor for the development of molecular probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹⁹F nucleus possesses several advantageous properties for NMR studies: it is 100% naturally abundant, has a high gyromagnetic ratio, and, most importantly, there is no endogenous ¹⁹F signal in biological systems. nih.govresearchgate.net This results in background-free spectra where only the fluorinated probe is observed.

This compound can be used to build "spectroscopic spy" molecules. rsc.org When a ¹⁹F-labeled tool compound binds to a biological target, such as an enzyme or receptor, the local chemical environment around the fluorine atoms changes. This change is reflected as a shift in the ¹⁹F NMR signal. mdpi.com Researchers can exploit this phenomenon for several applications:

Fragment-Based Screening: To identify small molecule fragments that bind to a target protein. mdpi.com

Binding Affinity Measurement: To quantify the strength of the interaction between the probe and its target.

Mechanism of Action Studies: To investigate conformational changes in a protein upon ligand binding. rsc.org

The development of such probes from the this compound scaffold provides a powerful method for studying biological systems at the molecular level without the need for more complex labeling techniques. rsc.org

Precursor Synthesis for Advanced Bioactive Molecules and Complex Scaffolds

As a versatile chemical intermediate, this compound is a critical starting material for the synthesis of more advanced and structurally complex bioactive molecules. Its inherent functionalities—the secondary alcohol and the N-benzyl group—are readily manipulated through standard organic chemistry reactions.

The hydroxyl group at the C-4 position can be:

Oxidized to the corresponding ketone, 1-benzyl-3,3-difluoropiperidin-4-one. nih.gov

Converted into an ether or ester.

Replaced with other functional groups via nucleophilic substitution reactions.

The N-benzyl group can be cleaved under hydrogenolysis conditions, revealing a secondary amine. This free amine can then be derivatized with a vast range of chemical moieties, allowing for the construction of large compound libraries for high-throughput screening. This synthetic tractability makes the compound a valuable precursor for creating molecules targeting a wide range of diseases, including those affecting the central nervous system. nih.govresearchgate.net

Investigation of Interaction Mechanisms with Biological Targets (e.g., enzyme active sites, receptor binding pockets, in vitro)

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. The this compound scaffold has been instrumental in theoretical and in vitro investigations of these interactions.

Computational Docking: In silico molecular docking studies are frequently used to predict and analyze the binding mode of ligands derived from this scaffold within the active site of a protein. researchgate.net These models can reveal key interactions, such as:

Hydrogen Bonds: The piperidine nitrogen or the C-4 hydroxyl group can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The benzyl group typically engages in hydrophobic or π-stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine in the binding pocket. csic.es

Ionic Interactions: The protonated piperidine nitrogen can form salt bridges with acidic residues like aspartate or glutamate. csic.es

For example, docking studies of related ligands with the sigma-1 (σ1R) receptor have shown that the benzyl group fits into a specific hydrophobic region, while the piperidine core interacts with key amino acid residues like Glu172. csic.es Similarly, docking of D4R antagonists based on a difluoropiperidine scaffold revealed specific interactions within the receptor's binding pocket, guiding further optimization. researchgate.net These theoretical insights, combined with in vitro binding assay data, provide a comprehensive understanding of the molecular basis of biological activity.

Intellectual Property Landscape and Patent Literature

Analysis of Patent Trends for Fluorinated Piperidine (B6355638) Derivatives

The incorporation of fluorine into piperidine scaffolds has become a significant strategy in medicinal chemistry, leading to a noticeable trend in patent filings for these derivatives. Fluorine's unique properties, such as its high electronegativity and small size, can enhance a molecule's metabolic stability, binding affinity, and bioavailability. nih.govacs.org This has made fluorinated piperidines highly desirable motifs in the design of new drugs.

Recent years have seen a surge in patent applications for fluorinated heterocyclic compounds, with a significant portion dedicated to those containing piperidine rings. acs.orgnih.gov Analysis of patent databases reveals a focus on both novel fluorinated piperidine-containing compounds and innovative, efficient synthetic methods to produce them. nih.govspringernature.com The market for heterocyclic and fluoro-organic compounds is projected to see substantial growth, with an estimated value of USD 616.7 million in 2025 and an expected rise to USD 1,017.2 million by 2032, driven largely by their use as intermediates in the pharmaceutical industry. mathys-squire.com This economic forecast underscores the increasing patent activity in this area.

A key trend is the development of stereoselective synthesis methods, which are crucial for producing specific enantiomers of complex fluorinated piperidines, as the biological activity often resides in a single stereoisomer. nih.govspringernature.com Patents are increasingly being filed not just for the final active pharmaceutical ingredients (APIs), but also for the chiral building blocks and intermediates that are essential for their synthesis.

Patent Trends in Fluorinated Piperidine Derivatives

| Area of Innovation | Description of Trend | Key Drivers | Relevant Patent Focus |

|---|---|---|---|

| Novel Chemical Entities (NCEs) | Increasing number of patents for new molecular entities containing a fluorinated piperidine scaffold. | Improved pharmacokinetic properties, metabolic stability, and binding affinity. acs.org | Composition of matter claims for new compounds. |

| Synthetic Methods | Focus on developing more efficient, scalable, and stereoselective synthetic routes. | Cost reduction, improved purity, and access to specific stereoisomers. | Process patents for novel synthesis pathways. patentpc.com |

| Pharmaceutical Intermediates | Patenting of key building blocks used in the synthesis of multiple drug candidates. | Control over the supply chain and creation of licensing opportunities. | Patents for specific, non-obvious chemical intermediates. google.com |

| New Therapeutic Uses | Exploration of new applications for existing fluorinated piperidine compounds. | Extending patent life and expanding market potential. | Method of use patents for new indications. |

Key Patent Applications Related to the Synthesis and Use of (R)-1-benzyl-3,3-difluoropiperidin-4-ol as an Intermediate

While patents specifically claiming this compound (CAS Number: 2375653-11-3) are not widespread, its significance as a key intermediate is highlighted in broader patent applications for more complex pharmaceutical compounds. bldpharm.com One of the most pertinent examples is the patent application WO2013171694A1 , which details the synthesis and use of fluorinated spiro[2.4]heptane derivatives as ALX receptor agonists. google.com

This patent application explicitly describes the preparation of 1-benzyl-3,3-difluoropiperidin-4-ol (B572210) as a crucial step in the synthetic sequence. google.comgoogleapis.com The synthesis involves the reduction of 1-benzyl-3,3-difluoropiperidine-4,4-diol (B1527629) using sodium borohydride (B1222165) (NaBH4) in methanol. google.com This intermediate is then used in subsequent steps to create the final, therapeutically active compounds. google.comgoogleapis.com The inclusion of this synthesis in the patent underscores the intermediate's value and the necessity of its preparation to achieve the final patented product.

The patenting of such intermediates is a strategic move by pharmaceutical companies. While the intermediate itself may not have direct therapeutic use, its novel and non-obvious synthesis, or its essential role in producing a patented API, can be grounds for protection. This prevents competitors from easily accessing the same synthetic pathway to produce the final drug.

Key Patent Application Citing the Intermediate

| Patent/Application Number | Title | Key Relevance to this compound | Assignee |

|---|---|---|---|

| WO2013171694A1 | Fluorinated bridged spiro[2.4]heptane derivatives as ALX receptor agonists | Describes the synthesis of 1-benzyl-3,3-difluoropiperidin-4-ol as a key intermediate from 1-benzyl-3,3-difluoropiperidine-4,4-diol. google.comgoogleapis.com | Actelion Pharmaceuticals Ltd. |

Strategies for Protecting Novel Synthetic Routes and Chemical Entities

Protecting novel synthetic routes and the chemical entities they produce is a multifaceted process that requires a comprehensive intellectual property strategy. For a compound like this compound and the final products derived from it, several layers of patent protection can be sought. patentpc.combldpharm.com

Layered Patent Protection: A robust strategy involves filing for multiple types of patents that cover different aspects of the invention. This can create a "patent thicket" that is difficult for competitors to navigate. cymitquimica.com

Composition of Matter Patents: These provide the broadest protection and cover the novel chemical entity itself. This is the most valuable type of patent for a new drug.

Process Patents: These protect a specific, novel method of synthesizing a compound. For an intermediate like this compound, a new, non-obvious, and useful synthetic route is patentable. patentpc.com

Method of Use Patents: These cover a new and non-obvious use for a known compound. If an intermediate were found to have a direct application, this could be patented.

Formulation Patents: Protecting the specific formulation of a final drug product can provide an additional layer of exclusivity, even after the primary compound patent has expired. mathys-squire.com

Strategic Considerations:

Provisional Patent Applications: Filing a provisional application establishes an early priority date and allows for further development and data collection before filing a full, non-provisional application within one year.

International Patent Protection: Utilizing the Patent Cooperation Treaty (PCT) allows for filing a single international application to seek protection in a large number of countries simultaneously. bldpharm.com

Freedom-to-Operate (FTO) Analysis: Before significant investment, conducting a thorough FTO analysis is crucial to ensure that the planned synthesis or commercialization does not infringe on existing patents.

Evergreening: This strategy involves obtaining new patents on modifications of the original drug, such as new formulations, delivery methods, or new therapeutic uses, to extend market exclusivity. drugpatentwatch.com

By employing these strategies, companies can effectively protect their intellectual property, secure their market position, and ensure a return on their significant investment in research and development.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Cost-Effective Synthetic Routes

The current synthesis of fluorinated piperidines often involves multi-step processes that can be resource-intensive. nih.gov A primary goal for future research is the development of more sustainable and economically viable synthetic pathways. One promising avenue is the application of heterogeneous catalysis. For instance, palladium-catalyzed hydrogenation of readily available and inexpensive fluoropyridines presents a robust method to access the fluorinated piperidine (B6355638) core. acs.orgnih.gov This approach is advantageous as it often proceeds under milder conditions and the catalyst can potentially be recovered and reused, aligning with green chemistry principles.

Below is a comparative table outlining potential improvements in synthetic strategies.

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Starting Materials | Often complex, multi-step precursors | Readily available, inexpensive feedstocks (e.g., fluoropyridines) nih.gov |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous or biocatalysts acs.org |

| Process | Batch processing | Continuous flow chemistry, one-pot reactions cas.cn |

| Atom Economy | Moderate to low | High |

| Waste Generation | Significant | Minimized |

Exploration of Novel Fluorination Methodologies with Enhanced Selectivity

The introduction of the gem-difluoro group at the C3 position is a critical step in the synthesis of the target compound. While existing methods are effective, there is a continuous drive to develop novel fluorination techniques that offer greater selectivity and efficiency. cas.cnorganic-chemistry.org

Recent advancements have focused on transition metal-catalyzed, photoredox, and electrochemical fluorination methods. mdpi.com These techniques can operate under mild conditions and exhibit high functional group tolerance, which is vital when working with complex molecules. mdpi.com For the synthesis of the ketone precursor to (R)-1-benzyl-3,3-difluoropiperidin-4-ol, which is 1-benzyl-3,3-difluoropiperidin-4-one, methods for the direct α-fluorination of ketones are highly relevant. organic-chemistry.orgnih.gov

Emerging radical fluorination methods also show significant promise for their ability to fluorinate heterocycles with high regioselectivity, even in the presence of sensitive functional groups. numberanalytics.com The development of new electrophilic or nucleophilic fluorinating agents with improved handling and safety profiles is another active area of research that could benefit the synthesis of this scaffold. chim.it

| Fluorination Method | Description | Potential Advantages |

| Vanadium-Catalyzed Fluorination | Uses a vanadium catalyst to couple allenyl alcohols with an electrophilic fluorine source like NFSI. mdpi.com | Mild conditions, operationally simple, high functional group tolerance. mdpi.com |

| Photoredox Catalysis | Utilizes visible light to initiate fluorination reactions, often via radical intermediates. mdpi.com | High selectivity, can be used for late-stage functionalization. |

| Electrochemical Fluorination | Employs an electric current to drive the fluorination process. mdpi.com | Avoids the use of harsh chemical oxidants, highly tunable. |

| Enantioselective Organocatalysis | Uses small chiral organic molecules to catalyze the stereoselective addition of fluorine. nih.govacs.org | Metal-free, can achieve high enantioselectivity for specific substrates. nih.gov |

Integration of Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry is becoming an indispensable tool in modern drug discovery and synthetic chemistry. numberanalytics.com For a scaffold like this compound, computational methods can be applied in several key areas. Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms for fluorination, helping to predict regioselectivity and optimize reaction conditions for higher yields. nih.gov

Furthermore, computational tools can predict the physicochemical properties of new derivatives. emerginginvestigators.org By modeling how modifications to the scaffold affect properties like pKa, lipophilicity, and conformational preference, researchers can prioritize the synthesis of compounds with the most promising drug-like characteristics. researchgate.net This in silico screening reduces the time and resources spent on synthesizing and testing less viable candidates. De novo design algorithms can even propose entirely new structures based on the fluorinated piperidine core that are optimized for binding to a specific biological target. nih.gov

Expansion of Scaffold Utility in Cutting-Edge Chemical Biology Paradigms

The unique structural and electronic properties of the 3,3-difluoropiperidine (B1349930) motif make it an attractive component for advanced therapeutic modalities that are currently at the forefront of chemical biology and drug discovery.

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. researchgate.net The piperidine scaffold is a common linker component in PROTAC design. Incorporating the 3,3-difluoropiperidine moiety could offer several advantages, such as enhanced metabolic stability and improved cell permeability. nih.gov The conformational rigidity imparted by the gem-difluoro group could also help to optimize the spatial orientation between the target-binding and E3-binding ligands, potentially increasing the efficiency of ternary complex formation. researchgate.netresearchgate.net

Covalent Inhibitors: Targeted covalent inhibitors (TCIs) form a permanent bond with their protein target, which can lead to high potency and a prolonged duration of action. nih.gov The 3,3-difluoropiperidine scaffold can be incorporated into TCI design to serve as a stable anchor that positions a reactive "warhead" for optimal interaction with a nucleophilic residue on the target protein. The fluorine atoms can modulate the electronic environment of the molecule, potentially fine-tuning the reactivity of the warhead and improving selectivity. nih.gov Bridging TCI strategies with PROTACs to create covalent PROTACs is an emerging area where this scaffold could prove highly valuable, offering a way to irreversibly target proteins for degradation. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.